N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14794846
Molecular Formula: C18H19FN4O2S
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19FN4O2S |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C18H19FN4O2S/c19-13-7-3-4-8-14(13)23-10-12(9-15(23)24)16(25)20-18-22-21-17(26-18)11-5-1-2-6-11/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,20,22,25) |
| Standard InChI Key | HYYPSJZIPUFOKW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4F |
Introduction
Structural Characteristics and Molecular Design
N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide features a pyrrolidine ring substituted at the 3-position with a carboxamide group and at the 1-position with a 2-fluorophenyl group. The 5-oxo modification introduces a ketone functionality, while the thiadiazole ring at the 2-position is further substituted with a cyclopentyl group.
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is unavailable, analogous 1,3,4-thiadiazole derivatives exhibit intermolecular hydrogen bonding patterns that stabilize their three-dimensional structures. For example, N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide crystallizes in a triclinic system (space group P-1) with lattice parameters a = 10.238 Å, b = 10.325 Å, and c = 10.560 Å . Hydrogen bonds such as N–H···N interactions between thiadiazole nitrogen atoms and amide hydrogens are critical for molecular packing . These observations suggest that the cyclopentyl and fluorophenyl substituents in the target compound may similarly influence crystal lattice interactions and solubility.
Role of Substituents in Bioactivity
-
2-Fluorophenyl Group: The electron-withdrawing fluorine atom enhances metabolic stability and influences π-π stacking interactions with aromatic residues in target enzymes .
-
Cyclopentyl Moiety: This hydrophobic group likely improves membrane permeability and binding affinity to autotaxin’s hydrophobic pockets .
-
Thiadiazole Core: The sulfur and nitrogen-rich heterocycle contributes to hydrogen bonding and van der Waals interactions, critical for enzyme inhibition .
Synthetic Pathways and Optimization
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves multi-step organic transformations, as inferred from patented methodologies for analogous autotaxin inhibitors .
Key Synthetic Steps
-
Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of succinic anhydride intermediates yields the 5-oxopyrrolidine core.
-
Thiadiazole Synthesis: Cyclocondensation of thioamides with hydrazine derivatives generates the 1,3,4-thiadiazole ring. For example, reaction of cyclopentanecarbothioamide with hydrazine forms the 5-cyclopentyl-1,3,4-thiadiazol-2-amine precursor .
-
Amide Coupling: Carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the pyrrolidine-3-carboxylic acid to the thiadiazol-2-amine .
-
Aromatic Substitution: Introduction of the 2-fluorophenyl group via Ullmann coupling or nucleophilic aromatic substitution on a halogenated pyrrolidine intermediate .
Challenges in Synthesis
-
Regioselectivity: Ensuring proper substitution on the thiadiazole ring requires careful control of reaction conditions .
-
Steric Hindrance: Bulky substituents like cyclopentyl may slow coupling reactions, necessitating elevated temperatures or microwave-assisted synthesis .
Biological Activity and Mechanism of Action
Autotaxin Inhibition
Autotaxin (ATX), a phospholipase D enzyme, converts lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a lipid mediator promoting cell proliferation, migration, and survival. Overexpression of ATX is linked to cancer progression, idiopathic pulmonary fibrosis, and rheumatoid arthritis .
Inhibitory Mechanism:
-
The compound competitively binds to ATX’s hydrophobic pocket, disrupting LPC binding .
-
Structural analogs demonstrate IC<sub>50</sub> values in the nanomolar range, though specific data for this compound remains proprietary .
Pharmacological Profiles of Analogous Compounds
Therapeutic Applications
Oncology
Preclinical studies of structurally related autotaxin inhibitors show:
-
Reduced Metastasis: Inhibition of LPA-mediated signaling suppresses tumor cell invasion in breast and ovarian cancer models .
-
Synergy with Chemotherapy: Enhanced efficacy of paclitaxel and cisplatin in xenograft models .
Fibrotic Diseases
-
Idiopathic Pulmonary Fibrosis (IPF): ATX inhibitors attenuate collagen deposition and fibroblast activation in murine models .
-
Liver Fibrosis: Reduction in hepatic stellate cell activation and extracellular matrix production .
Inflammatory and Autoimmune Disorders
-
Rheumatoid Arthritis: Suppression of LPA-induced cytokine release (e.g., IL-6, TNF-α) in synovial fibroblasts .
-
Systemic Sclerosis: Amelioration of skin thickening and vascular remodeling .
Future Directions
-
Clinical Trials: Phase I studies to establish safety profiles in healthy volunteers.
-
Formulation Development: Nanoemulsions or liposomal delivery to enhance solubility.
-
Combination Therapies: Co-administration with immune checkpoint inhibitors or antifibrotics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume